molecular formula C9H16N2O5 B13896810 N-(1-carboxypropyl)glutamine

N-(1-carboxypropyl)glutamine

Cat. No.: B13896810
M. Wt: 232.23 g/mol
InChI Key: FUZOZPRKGAXGOB-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C9H16N2O5 and a molecular weight of 232.23 g/mol . It is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-carboxypropyl)glutamine can be synthesized through the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of 2-aminobutyric acid . This reaction typically requires a catalyst and specific reaction conditions to ensure the proper formation of the dipeptide bond.

Industrial Production Methods: Industrial production of this compound involves the use of enzymatic synthesis methods. Enzymes such as glutamine synthetase can catalyze the formation of this compound under controlled conditions . This method is preferred for large-scale production due to its efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions: N-(1-carboxypropyl)glutamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

N-(1-carboxypropyl)glutamine is similar to other glutamine derivatives, such as gamma-glutamyl-2-aminobutyric acid and L-N-(3-carboxypropyl)glutamine . it is unique in its specific structure and the types of reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry.

List of Similar Compounds:

Properties

IUPAC Name

2-amino-5-(1-carboxypropylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZOZPRKGAXGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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